2-Fluoro-5-(piperidin-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-piperidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURSPNFINZQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization and Analogue Synthesis Research for 2 Fluoro 5 Piperidin 3 Yl Pyridine
Strategies for Functionalization of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a primary target for derivatization, offering a straightforward handle to introduce a wide variety of substituents. These modifications can significantly alter the compound's polarity, basicity, and ability to interact with biological targets. Common strategies include N-acylation, N-alkylation, and N-arylation.
N-Acylation: This involves reacting the piperidine nitrogen with acylating agents like acid chlorides or anhydrides to form amides. This transformation can introduce diverse functional groups and is often used to modulate the compound's physicochemical properties.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is typically achieved through reactions with alkyl halides or via reductive amination. This can influence the compound's lipophilicity and steric profile.
N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, allow for the attachment of aryl or heteroaryl rings to the piperidine nitrogen. This strategy can introduce significant structural complexity and new interaction points for target binding.
Protecting Groups: In multi-step syntheses, the piperidine nitrogen is often protected with groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions. nih.gov
The table below details common reagents and the resulting functional groups from the derivatization of the piperidine nitrogen.
| Strategy | Reagent Type | Example Reagent | Resulting Functional Group |
| N-Acylation | Acid Chloride | Acetyl chloride | N-acetyl |
| N-Alkylation | Alkyl Halide | Methyl iodide | N-methyl |
| N-Arylation | Arylboronic Acid | Phenylboronic acid | N-phenyl |
| Carbamate Formation | Chloroformate | Ethyl chloroformate | N-ethoxycarbonyl |
Modulating the Pyridine (B92270) Ring System through Derivatization
The pyridine ring offers additional sites for modification, which can fine-tune the electronic properties and substitution pattern of the molecule. The existing fluorine atom makes the ring susceptible to certain chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent facilitates the displacement of the fluoride (B91410) ion by various nucleophiles. acs.org This allows for the introduction of a diverse array of functionalities at the 2-position. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines (e.g., pyrrolidine) can be used to generate new analogues. acs.org
C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce aryl, alkyl, or other groups at the remaining positions (e.g., 4 or 6-positions), provided appropriate directing groups and reaction conditions are utilized. mdpi.com
Further Halogenation: The pyridine ring can be subjected to further halogenation reactions to introduce additional substituents, which can then serve as handles for subsequent cross-coupling reactions, further diversifying the molecular structure.
The following table illustrates potential derivatizations of the pyridine ring via SNAr of the 2-fluoro substituent.
| Nucleophile Type | Example Nucleophile | Resulting 2-Substituent |
| Alkoxide | Sodium methoxide | Methoxy (-OCH₃) |
| Thiolate | Sodium thiophenoxide | Phenylthio (-SPh) |
| Amine | Pyrrolidine | Pyrrolidinyl |
| Cyanide | Sodium cyanide | Cyano (-CN) |
Synthesis of Bioisosteric Analogues of 2-Fluoro-5-(piperidin-3-yl)pyridine
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.govsci-hub.se For this compound, bioisosteric replacements can be considered for both the pyridine ring and the fluorine substituent.
Pyridine Ring Analogues: The pyridine ring can be replaced by other five- or six-membered aromatic heterocycles to explore different spatial arrangements and electronic distributions. Potential bioisosteres include pyrimidine, pyrazine, thiophene, and furan. nih.govresearchgate.net For example, furo[3,2-b]pyridines have been investigated as novel bioisosteres for other heterocyclic systems in the development of receptor agonists. nih.gov
Fluorine Atom Replacements: As a bioisostere of a hydrogen atom, fluorine significantly impacts a molecule's electronic properties and metabolic stability. nih.govsci-hub.se Replacing the fluorine with other small, electronegative groups can modulate these properties. Classical and non-classical bioisosteres for fluorine include the hydroxyl (-OH), cyano (-CN), and methyl (-CH₃) groups. u-tokyo.ac.jp Each replacement offers a unique combination of steric, electronic, and hydrogen-bonding characteristics.
This table presents potential bioisosteric replacements for the core scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Pyridine Ring | Pyrimidine Ring | Alters hydrogen bonding capacity and dipole moment. |
| Pyridine Ring | Thiophene Ring | Similar size and aromaticity, different electronic properties. |
| Fluoro Group | Cyano Group (-CN) | Mimics the electronic-withdrawing nature and size. |
| Fluoro Group | Hydroxyl Group (-OH) | Introduces hydrogen bond donor/acceptor capability. |
Prodrug and Precursor Strategies for this compound Research
Prodrug and precursor strategies are employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. nih.gov
Prodrug Development: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. The secondary amine on the piperidine ring is an ideal attachment point for a promoiety. mdpi.com
Carbamates and Esters: Attaching moieties like pivaloyloxymethyl (POM) can create ester-based prodrugs that are cleaved by cellular esterases. nih.gov
Phosphoramidates: The piperidine nitrogen can be derivatized to form phosphoramidate (B1195095) prodrugs, which can improve cell penetration and release the active compound upon enzymatic cleavage. nih.gov
Amino Acid Conjugates: Linking an amino acid to the piperidine nitrogen can create a substrate for peptidases, potentially targeting specific tissues or improving transport.
Precursor Synthesis: The synthesis of complex molecules like this compound often involves the preparation of key intermediates or precursors. For instance, the synthesis may start from simpler, commercially available building blocks like 2-amino-5-fluoropyridine (B1271945) or a suitably protected 3-aminopiperidine derivative. researchgate.net The development of efficient routes to such precursors is critical for enabling broader research and analogue synthesis. researchgate.net
The table below outlines potential prodrug strategies targeting the piperidine nitrogen.
| Prodrug Type | Promoiety | Cleavage Mechanism |
| Carbamate Prodrug | Alkoxycarbonyl group | Esterases/Hydrolysis |
| Phosphoramidate Prodrug | Aryloxy phosphoramidate | Esterases and phosphoramidases nih.gov |
| Amino Acid Conjugate | L-Alanine | Peptidases |
Spectroscopic and Advanced Structural Elucidation Research of 2 Fluoro 5 Piperidin 3 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Fluoro-5-(piperidin-3-yl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Detailed research findings from related structures show that the chemical shifts in the ¹H NMR spectrum are predictable. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their signals split due to coupling with each other and with the fluorine atom. The fluorine substituent generally causes upfield shifts for ortho and para protons and a downfield shift for the meta proton. The protons of the piperidine (B6355638) ring will be found in the aliphatic region (δ 1.5-3.5 ppm).
In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring will resonate at lower field values (δ 120-165 ppm) compared to the aliphatic carbons of the piperidine ring (δ 20-60 ppm). The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in fluorine-containing organic compounds. fluorine1.ru The analysis of both ¹H and ¹³C NMR data from similar pyridine derivatives provides a solid basis for assigning the signals of the title compound. rsc.orgresearchgate.net
Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Pyridine Ring | |||
| H-3 | 7.50 - 7.80 | - | |
| H-4 | 6.80 - 7.10 | 120.0 - 125.0 | |
| H-6 | 8.00 - 8.30 | 145.0 - 150.0 | |
| C-2 | - | 160.0 - 165.0 (d, ¹JCF ≈ 240 Hz) | Large coupling constant due to Fluorine. |
| C-3 | - | 140.0 - 145.0 (d) | |
| C-5 | - | 130.0 - 135.0 (d) | |
| Piperidine Ring | |||
| H-2, H-6 (axial/equatorial) | 2.80 - 3.40 | 45.0 - 55.0 | Protons adjacent to Nitrogen. |
| H-3 (axial) | 2.50 - 2.90 | 35.0 - 45.0 | Chiral center. |
| H-4, H-5 (axial/equatorial) | 1.50 - 2.20 | 20.0 - 35.0 | |
| NH | 1.80 - 2.50 (broad) | - | Signal may be broad and exchangeable. |
Mass Spectrometry (MS) Techniques in Compound Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃FN₂), the calculated monoisotopic mass is approximately 180.11 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180. Subsequent fragmentation would likely involve the piperidine ring, which is a common fragmentation pathway for such structures. nih.gov Key fragmentation patterns could include the loss of hydrogen, cleavage of the C-C bond between the pyridine and piperidine rings, or fragmentation of the piperidine ring itself, leading to characteristic daughter ions. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places.
Table 4.2.1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 180 | [C₁₀H₁₃FN₂]⁺ | Molecular Ion (M⁺) |
| 179 | [M-H]⁺ | Loss of a hydrogen radical |
| 151 | [M-C₂H₅]⁺ | Loss of an ethyl group from piperidine ring |
| 97 | [C₅H₄FN]⁺ | Cleavage of the bond between the rings |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not available, analysis of related compounds allows for an accurate prediction of its solid-state conformation. nih.govmdpi.com
For derivatives, the piperidine ring typically adopts a stable chair conformation. nih.gov The pyridine ring is planar, and the dihedral angle between the two rings is a key structural parameter. researchgate.netresearchgate.net Intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group and the pyridine nitrogen or fluorine atom, would play a significant role in the crystal packing. nih.gov These interactions dictate how the molecules arrange themselves in the crystal lattice. mdpi.com
Table 4.3.1: Typical Crystallographic Parameters for Related Heterocyclic Compounds Data derived from published structures of fluoropyridine and piperidine derivatives. nih.govnih.govmdpi.com
| Parameter | Typical Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c, Pca2₁ | Defines the specific symmetry elements within the crystal. |
| Piperidine Conformation | Chair | The most stable conformation for the six-membered ring. |
| C-F Bond Length | ~1.35 Å | Typical length for an aryl C-F bond. |
| C-N (Pyridine) Bond Length | ~1.34 Å | Characteristic of a C=N double bond within an aromatic system. |
| C-C (inter-ring) Bond Length | ~1.48 Å | Single bond connecting the two ring systems. |
| Intermolecular Interactions | N-H···N, C-H···F Hydrogen Bonds | Governs the supramolecular assembly and crystal packing. |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprint by probing the characteristic vibrational modes of a compound's functional groups. researchgate.net Each technique provides complementary information for the structural confirmation of this compound.
The IR and Raman spectra would display a series of bands corresponding to specific bond vibrations. Key expected frequencies include the N-H stretch of the piperidine, aromatic and aliphatic C-H stretches, C=C and C=N stretching vibrations of the pyridine ring, and the characteristic C-F stretching vibration. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov
Table 4.4.1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Piperidine Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Piperidine Ring |
| C=N, C=C Stretch | 1400 - 1650 | Pyridine Ring |
| C-F Stretch | 1200 - 1350 | Fluoro-Pyridine |
| C-N Stretch | 1250 - 1350 | Pyridine-Piperidine Link |
Chiral Analysis and Stereochemical Elucidation Research for this compound
The presence of a stereocenter at the C3 position of the piperidine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R) and (S). The synthesis of this compound without chiral control would result in a racemic mixture (an equal mixture of both enantiomers).
Elucidating and controlling the stereochemistry is crucial in many applications. Chiral analysis is necessary to separate these enantiomers and determine the enantiomeric purity of a sample. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.
Other methods for stereochemical elucidation include:
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification.
Synthesis of Diastereomers: Reacting the enantiomeric mixture with a chiral derivatizing agent creates a pair of diastereomers, which have different physical properties and can be separated and quantified by standard techniques like achiral HPLC or NMR.
X-ray Crystallography of a Single Enantiomer: If a single enantiomer can be isolated and crystallized (often as a salt with a chiral acid or base), X-ray crystallography can determine its absolute configuration. The importance of defining stereochemistry is highlighted in related molecules where specific enantiomers, such as (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine, are investigated. glpbio.com
Table 4.5.1: Methods for Chiral Analysis of this compound
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Separation and quantification of enantiomers. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with different NMR spectra. | Determination of enantiomeric excess (ee). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solution. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of one enantiomer (or a salt). | Unambiguous determination of absolute configuration. |
Preclinical Pharmacological and Mechanistic Research of 2 Fluoro 5 Piperidin 3 Yl Pyridine
In Vitro Receptor Binding and Functional Assays for Target Identification
Neurotransmitter Receptor Systems Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Dopamine (B1211576) Receptors)
No published studies were identified that report the binding affinities (e.g., Kᵢ, IC₅₀) or functional activities (e.g., agonist, antagonist) of 2-Fluoro-5-(piperidin-3-yl)pyridine at nicotinic acetylcholine receptors, dopamine receptors, or any other neurotransmitter receptor systems.
Enzyme Inhibition Studies
There is no available research detailing the inhibitory effects of this compound on any specific enzymes.
Ion Channel Modulation Research
No data has been published regarding the modulatory effects of this compound on any ion channels.
Cellular Pathway Analysis and Signal Transduction Studies
Investigations into Intracellular Signaling Cascades
There is a lack of research into the effects of this compound on any intracellular signaling cascades.
Gene Expression and Proteomic Profiling in Response to this compound
No studies have been conducted to analyze the changes in gene expression or proteomic profiles in response to treatment with this compound.
Preclinical In Vivo Proof-of-Concept Studies for Biological Activity
There is no publicly available information regarding in vivo studies designed to establish proof-of-concept for the biological activity of this compound.
Rodent Models for CNS-Related Research (e.g., Cognition, Addiction, Neurodegeneration)
A diligent search for preclinical data on the effects of this compound in rodent models of cognition, addiction, or neurodegeneration has yielded no specific results. Consequently, there are no findings to report on its potential to modulate cognitive functions, influence addictive behaviors, or affect the pathological processes associated with neurodegenerative diseases.
Models for Peripheral Target Engagement
Information regarding the in vivo evaluation of this compound in models of peripheral target engagement is not available in the public domain. Therefore, its ability to interact with and modulate the activity of biological targets outside of the central nervous system has not been documented in accessible preclinical studies.
Pharmacokinetic Research in Preclinical Species (Absorption, Distribution, Metabolism, Excretion Profile Elucidation)
Detailed pharmacokinetic data for this compound in any preclinical species are absent from the available scientific literature. As a result, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains uncharacterized.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Fluoro 5 Piperidin 3 Yl Pyridine Analogues
Systematic Modification of the Piperidine (B6355638) Ring for Activity Optimization
The piperidine ring in 2-fluoro-5-(piperidin-3-yl)pyridine offers a versatile platform for structural modifications aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. Research into related piperidine-containing compounds has established several key principles that can be extrapolated to this specific scaffold.
Substitution on the carbon atoms of the piperidine ring can also profoundly affect the pharmacological profile. The position and nature of these substituents are critical. For example, in studies of other piperidine-containing scaffolds, the introduction of a methyl group at the 4-position of the piperidine ring has been shown to enhance the inhibitory activity against certain enzymes.
| Modification Strategy | Example Substituent | Potential Impact on Activity |
| N-Substitution | Methyl, Ethyl, Benzyl | Modulation of receptor affinity, selectivity, and pharmacokinetics. |
| Ring C-Substitution | Methyl, Hydroxyl | Enhancement of potency and alteration of selectivity. |
| Ring Alteration | Contraction to pyrrolidine, Expansion to azepane | Significant changes to steric bulk and conformational flexibility, impacting receptor binding. |
Impact of Substituents on the Pyridine (B92270) Moiety on Biological Activity
The electronic and steric properties of the pyridine ring are crucial for the interaction of this compound analogues with their biological targets. The fluorine atom at the 2-position significantly influences the electron distribution within the pyridine ring, affecting its pKa and potential for hydrogen bonding. The strategic placement of additional substituents on the pyridine moiety can further refine the molecule's activity.
Studies on structurally related fluoropyridine analogues have provided valuable insights. For instance, research on fluoro analogues of the potent nicotinic agonist UB-165 demonstrated that the position of the fluorine atom is critical for maintaining high binding affinity at nAChRs. nih.govacs.org In one study, an analogue with a fluorine atom at the 6'-position of the pyridine ring retained high affinity for both α4β2 and α7 nAChR subtypes. researchgate.net
Furthermore, the introduction of other functional groups on the pyridine ring can modulate activity. In a series of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues, various substituents on the pyridine ring were explored to determine their impact on nAChR properties. rti.org The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the binding affinity and functional activity of the compounds.
| Pyridine Position | Substituent | Observed Effect in Related Analogues | Reference |
| 6' | Fluoro | Retained high affinity at α4β2 and α7 nAChRs | researchgate.net |
| Various | Carbamoyl | Potent antagonism of α4β2-nAChRs | nih.gov |
Stereochemical Influence on Pharmacological Efficacy and Selectivity
The piperidine ring in this compound contains a chiral center at the 3-position, leading to the existence of (R)- and (S)-enantiomers. The three-dimensional arrangement of atoms is a critical determinant of a drug's interaction with its biological target, and as such, the stereochemistry of this chiral center has a profound impact on pharmacological efficacy and selectivity.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.
A compelling example of the importance of stereochemistry in a related class of compounds is seen in the stereoisomers of a 1,4-dihydropyridine (B1200194) derivative containing a 1-benzyl-3-piperidinyl ester. In this case, the different stereoisomers displayed markedly different antihypertensive activities, with one isomer being significantly more potent than the others. nih.gov This highlights the necessity of resolving and evaluating the individual enantiomers of this compound and its analogues to identify the more active and selective stereoisomer. The absolute configuration of the chiral center dictates the spatial orientation of the piperidine ring and its substituents, which in turn governs the precise fit within the binding pocket of the target receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the key physicochemical properties that govern their affinity for nicotinic acetylcholine (B1216132) receptors.
A relevant example of a QSAR study on a similar scaffold involved a series of 6-substituted nicotine (B1678760) analogues. In this study, researchers found that the binding affinity of these compounds at nAChRs could not be explained by a single electronic or lipophilic parameter. researchgate.net However, a combination of the lipophilicity (π) and the molar volume (Δ MOL VOL) of the substituent at the 6-position of the pyridine ring showed a strong correlation with receptor affinity. researchgate.net This suggests that both the hydrophobicity and the steric bulk of the substituents play a crucial role in the binding of these ligands to the receptor.
For a QSAR study on this compound derivatives, a similar approach could be employed. A dataset of analogues with known binding affinities would be compiled. For each analogue, a variety of molecular descriptors would be calculated, including:
Electronic descriptors: Hammett constants (σ), dipole moment, partial atomic charges.
Steric descriptors: Molar refractivity (MR), van der Waals volume, surface area.
Lipophilic descriptors: Partition coefficient (logP), distribution coefficient (logD).
Topological descriptors: Molecular connectivity indices.
By using statistical methods such as multiple linear regression or partial least squares, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogues. This would allow for the rational design of more potent and selective ligands based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Research on 2 Fluoro 5 Piperidin 3 Yl Pyridine
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 2-Fluoro-5-(piperidin-3-yl)pyridine, might interact with a biological target, typically a protein or enzyme.
Given the structural similarity of this compound to known inhibitors of various kinases and other enzymes, it is plausible that this compound would be subjected to docking studies against a range of biological targets. For instance, pyridine (B92270) and piperidine (B6355638) derivatives have been investigated as inhibitors of enzymes like HIV-1 reverse transcriptase and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov
A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the active site of a target protein. The results would be analyzed to predict the binding affinity (scoring function) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine atom on the pyridine ring could potentially form halogen bonds or alter the electronic properties of the ring, influencing its interactions. The piperidine ring can adopt various conformations, and its nitrogen atom can act as a hydrogen bond acceptor or donor (in its protonated form).
Table 1: Potential Biological Targets and Key Interactions for this compound based on Analogous Compounds
| Potential Target Class | Example Target | Potential Key Interactions of this compound |
| Kinases | EGFR, PIM-1 | H-bonds from piperidine NH to backbone carbonyls; π-π stacking of the pyridine ring. nih.govacs.org |
| Reverse Transcriptases | HIV-1 RT | Hydrophobic interactions involving the piperidine ring; H-bonds with the pyridine nitrogen. nih.gov |
| NMDA Receptors | GluN1/GluN2 subunits | Ionic interactions with the protonated piperidine nitrogen; interactions with the fluoropyridine ring. nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. Following molecular docking, an MD simulation would be a logical next step to validate the predicted binding mode of this compound and assess the stability of its interaction with a biological target.
In a typical MD simulation study, the docked complex of this compound and its target protein would be placed in a simulated physiological environment (water, ions, etc.). The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Stability of the binding pose: Assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
Key interactions: The persistence of hydrogen bonds and other interactions observed in the docking study can be monitored throughout the simulation.
Conformational changes: Both the ligand and the protein may undergo conformational changes upon binding, which can be crucial for biological activity. Studies on similar piperidine-linked pyridine analogues have utilized MD simulations to confirm the stability of the ligand-protein complex. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn determine its reactivity and interactions. For this compound, DFT calculations could provide insights into its electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential.
A study on 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) using DFT calculations revealed that the C-F bond length and the electronic distribution in the pyridine ring are significantly influenced by the position of the fluorine atom. researchgate.net For this compound, the fluorine at the 2-position is expected to have a strong electron-withdrawing effect, influencing the acidity of the piperidine nitrogen and the hydrogen bonding capabilities of the pyridine nitrogen.
The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. researchgate.net By calculating these properties, researchers can predict how the molecule might behave in a biological environment and how it might interact with target molecules.
Table 2: Predicted Electronic Properties of 2-Fluoropyridine Moiety based on Analogous Calculations
| Property | Predicted Characteristic | Implication for this compound |
| C-F Bond | Short and strong | Influences metabolic stability. |
| HOMO-LUMO Gap | Relatively large | Indicates good kinetic stability. researchgate.net |
| Electrostatic Potential | Negative potential around the pyridine nitrogen | Site for potential hydrogen bonding. |
This table is interactive. Click on the headers to sort the data.
De Novo Drug Design and Ligand-Based Pharmacophore Modeling
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The this compound scaffold could serve as a starting point or a fragment in a de novo design strategy. By analyzing the binding pocket of a target protein, new molecules incorporating this scaffold could be designed to have optimal interactions.
Ligand-based pharmacophore modeling is another valuable technique. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound structure contains several key pharmacophoric features: a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor (piperidine nitrogen), a hydrophobic aliphatic ring (piperidine), and an aromatic ring (pyridine). This makes it a versatile scaffold for fitting into various pharmacophore models.
Studies on piperazine-based libraries have demonstrated the utility of such scaffolds in discovering ligands for G-protein-coupled receptors. nih.gov Similarly, the piperidinyl-pyridine core of the title compound could be used to generate libraries of new chemical entities for screening against various targets.
ADME Prediction Research (Absorption, Distribution, Metabolism, Excretion) using Computational Methods
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties. nih.gov
For this compound, several key ADME parameters would be of interest.
Table 3: Predicted ADME Properties of this compound based on General Principles and Analogous Compounds
| ADME Property | Computational Prediction Method | Predicted Outcome for this compound |
| Absorption | Caco-2 permeability models | Likely moderate to good permeability due to its relatively small size and moderate polarity. nih.gov |
| Distribution | Blood-Brain Barrier (BBB) penetration models | The presence of polar groups (NH, N) might limit passive BBB penetration. nih.gov |
| Metabolism | Cytochrome P450 (CYP) inhibition/metabolism models | The pyridine ring is a known site for CYP-mediated oxidation. The fluorine atom may influence the site of metabolism. |
| Excretion | Renal clearance prediction | Likely to be excreted via a combination of metabolism and renal clearance. |
| Lipinski's Rule of Five | Calculation of molecular weight, logP, H-bond donors/acceptors | Expected to be compliant, suggesting drug-likeness. nih.gov |
This table is interactive. Click on the headers to sort the data.
In silico studies on other pyridine and piperidine derivatives have shown that these computational tools can effectively predict ADME properties, guiding the selection and optimization of drug candidates. nih.govnih.gov
Advanced Analytical Methodologies for Research Applications of 2 Fluoro 5 Piperidin 3 Yl Pyridine
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are fundamental in pharmaceutical and chemical research for separating and quantifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for determining the purity of synthesized compounds like 2-Fluoro-5-(piperidin-3-yl)pyridine and for its quantitative analysis in various research samples.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone for the analysis of non-volatile or thermally labile compounds. For a polar, heterocyclic compound like this compound, reversed-phase HPLC (RP-HPLC) is a well-suited technique.
Method development for the purity assessment of this compound would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. A C18 column is a common starting point due to its versatility. ijsrst.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.comnih.govsielc.com The basic nitrogen atoms in the piperidine (B6355638) and pyridine (B92270) rings of the target molecule necessitate careful pH control of the mobile phase to ensure good peak shape and retention. Acidic mobile phases are often employed to protonate the basic sites, which can improve peak symmetry and retention on C18 columns. researchgate.net
For quantitative analysis, a validated HPLC method is crucial. This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ijsrst.com A diode-array detector (DAD) or a UV detector is commonly used for detection, with the wavelength selected based on the UV absorbance maximum of this compound.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7.5 min |
This table presents a hypothetical, yet typical, set of starting conditions for the HPLC analysis of this compound based on methods for similar pyridine derivatives.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis may be feasible, particularly for assessing volatile impurities. Headspace GC is particularly useful for analyzing residual solvents in the final compound. google.comchromforum.org
For the direct analysis of this compound, a high-temperature capillary column with a polar stationary phase would likely be required. cdc.goviaea.org A flame ionization detector (FID) is a common choice for quantitative analysis due to its robustness and wide linear range. cdc.gov However, given the polarity of the molecule, derivatization to increase volatility and improve chromatographic behavior might be necessary for certain applications. nih.gov For instance, silylation of the secondary amine in the piperidine ring could be explored.
Table 2: Representative GC Method Parameters for Analysis of Volatile Impurities in this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
This table provides an example of GC conditions suitable for detecting volatile impurities that may be present in a sample of this compound.
Capillary Electrophoresis (CE) in Analytical Research
Capillary electrophoresis offers high separation efficiency, short analysis times, and low sample and reagent consumption, making it a valuable alternative or complementary technique to HPLC. mdpi.comspringernature.com For a basic compound like this compound, which will be positively charged at low pH, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. nih.gov
The separation in CZE is based on the differential migration of analytes in an electric field. The background electrolyte (BGE) composition, particularly its pH, is a critical parameter. An acidic BGE (e.g., phosphate or acetate buffer at pH < 5) would ensure the analyte is fully protonated and migrates as a cation. mdpi.comnih.gov The addition of organic modifiers like methanol or acetonitrile to the BGE can be used to fine-tune selectivity. Chiral selectors, such as cyclodextrins, can be incorporated into the BGE to achieve enantiomeric separation if the compound is chiral. mdpi.comnih.gov
Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Conditions for this compound
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Applied Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm and 260 nm |
This table outlines plausible CZE conditions for the analysis of this compound, based on established methods for basic alkaloids. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Metabolite Identification in Preclinical Studies
Understanding the metabolic fate of a research compound is a critical aspect of preclinical development. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for this purpose. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly LC with tandem mass spectrometry (LC-MS/MS), is the premier tool for metabolite identification in biological matrices. nih.govscielo.bryoutube.com Following administration of this compound to an in vitro (e.g., liver microsomes, hepatocytes) or in vivo system, samples (e.g., plasma, urine, bile) can be analyzed. An LC method similar to that described for purity analysis would be employed. The mass spectrometer, typically an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument, provides accurate mass measurements of the parent compound and its potential metabolites. nih.gov
Common metabolic pathways for a molecule like this compound could include oxidation of the piperidine or pyridine ring (hydroxylation), N-dealkylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are used to elucidate their structures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite profiling, especially for more volatile metabolites or those that can be made volatile through derivatization. nih.govnih.gov
Table 4: Potential Phase I Metabolites of this compound and their Expected Mass-to-Charge Ratios ([M+H]⁺)
| Metabolite Structure | Biotransformation | Expected [M+H]⁺ (monoisotopic) |
| Hydroxy-2-fluoro-5-(piperidin-3-yl)pyridine | Hydroxylation (+16 Da) | 197.1085 |
| 2-Fluoro-5-(oxo-piperidin-3-yl)pyridine | Oxidation (+14 Da) | 195.0928 |
| 2-Fluoro-5-(piperidin-3-yl)pyridin-N-oxide | N-Oxidation (+16 Da) | 197.1085 |
| 2-Fluoro-5-(dehydro-piperidin-3-yl)pyridine | Dehydrogenation (-2 Da) | 179.0928 |
This table illustrates hypothetical but plausible Phase I metabolites of this compound that could be identified using LC-MS in preclinical studies. The mass-to-charge ratios are calculated based on the parent compound's molecular formula.
Bioanalytical Method Development for Research Matrix Quantification
The quantification of a research compound in biological matrices such as plasma, blood, or tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. The development and validation of a robust bioanalytical method are required to ensure the reliability of the generated data. nih.govnih.govresearchgate.net
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.govyoutube.com A typical workflow involves sample preparation to extract the analyte and remove interfering matrix components, followed by LC-MS/MS analysis. Sample preparation techniques can range from simple protein precipitation to more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov
The LC-MS/MS method is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺, for this compound) is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity. An internal standard (IS), a structurally similar molecule, is added to all samples and calibration standards to correct for variability in sample processing and instrument response. nih.gov
Validation of the bioanalytical method is performed according to regulatory guidelines and typically includes the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.net
Table 5: Illustrative LC-MS/MS Parameters for Quantification of this compound in Rat Plasma
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile (containing internal standard) |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 181.1 → 124.1 |
| MRM Transition (Internal Standard) | Specific to the chosen IS |
| Calibration Range | 0.1 - 1000 ng/mL |
This table provides a representative set of conditions for a bioanalytical LC-MS/MS method. The specific MRM transition would be optimized based on experimental fragmentation of the parent compound.
Intellectual Property and Patent Landscape Review Pertaining to 2 Fluoro 5 Piperidin 3 Yl Pyridine Research
Discussion of Novelty and Inventive Step in Patent Applications Related to the Compound
For a new patent application claiming 2-Fluoro-5-(piperidin-3-yl)pyridine, the assessment of novelty and inventive step would be critical. Novelty requires that the compound is not previously disclosed in the prior art. Given the absence of specific mention in current patent databases, it is plausible that the compound itself is novel.
The inventive step, however, presents a more significant hurdle. A patent examiner would assess whether the invention is non-obvious to a person skilled in the art. This would involve considering the structural similarity to known compounds and the predictability of its properties. For instance, if prior art discloses similar fluoro-substituted piperidinyl-pyridines with a particular biological activity, a new application for this compound for the same use might be considered obvious.
An inventive step could be established by demonstrating unexpected properties. This could include significantly improved biological activity, a novel mechanism of action, an improved safety profile, or a more efficient and innovative synthesis process compared to existing methods for analogous compounds. The synthesis of 2-amino-3-fluoropyridine, for example, has been the subject of process improvement patents aiming for higher yields and simpler procedures, indicating that novel synthetic routes can be considered inventive google.com.
Markush structures in existing patents pose a significant challenge to demonstrating novelty and inventive step researchgate.netuspto.gov. If this compound falls within the scope of a previously claimed Markush structure, it would lack novelty, unless it can be shown to possess unexpected and advantageous properties not shared by the other compounds covered by the claim.
Freedom-to-Operate Analysis in Academic Research Contexts
Freedom-to-operate (FTO) analysis determines whether a product or process infringes on the intellectual property rights of others scienceopen.com. In an academic research context, the landscape is generally more permissive than in a commercial setting. Most jurisdictions have a "research exemption" or "experimental use exemption" that allows for the use of patented inventions for non-commercial, purely scientific purposes without infringing the patent.
However, the scope of this exemption can be narrow and varies by country. It is crucial for academic researchers to understand the limitations of this exemption. For instance, if the research is funded by a commercial entity with the intent to commercialize the results, the research exemption may not apply.
For research involving this compound, a preliminary FTO analysis would involve searching for patents that claim:
The compound itself.
The specific synthesis method used to produce the compound.
The use of the compound in a particular assay or for a specific therapeutic purpose.
Given that no patents specifically claim the compound, the primary FTO considerations for an academic researcher would likely revolve around the synthetic route and the ultimate application of the research. If a patented method is used to synthesize the compound, or if the research aims to explore a use that is already broadly claimed in another patent, there could be potential infringement risks, particularly if the research moves towards commercialization.
Implications of Patent Expiration on Future Research Directions
The expiration of key patents in the broader chemical space of fluorinated pyridines and piperidine (B6355638) derivatives can significantly impact future research directions. When a patent on a blockbuster drug containing these moieties expires, it opens the door for generic competition and also for further research and development of "me-too" or "me-better" drugs.
Patent expiration can stimulate innovation in several ways:
New Formulations and Delivery Methods: Researchers may explore novel formulations or drug delivery systems for existing compounds to improve their efficacy, safety, or patient compliance.
New Therapeutic Indications: The expiration of a patent for one indication allows researchers to investigate the compound's efficacy for other diseases without the need for a license.
Combination Therapies: Researchers can more freely explore the use of the now off-patent compound in combination with other drugs to achieve synergistic therapeutic effects.
Scaffolding for New Drug Discovery: The core structures of off-patent drugs can serve as valuable starting points for the design and synthesis of new chemical entities with improved properties.
For a compound like this compound, the expiration of patents on structurally related drugs could provide a clearer path for its development. For example, if a patent on a drug with a similar pharmacophore expires, the accumulated knowledge on its synthesis, safety, and mechanism of action becomes more accessible, potentially reducing the barriers for the development of new, non-infringing derivatives. This can foster a more vibrant research environment, leading to the discovery of new medicines and a better understanding of the structure-activity relationships within this chemical class.
Conclusion and Future Research Directions for 2 Fluoro 5 Piperidin 3 Yl Pyridine
Summary of Key Research Findings and Methodological Advances
Research into fluoro-pyridinyl-piperidine scaffolds has led to significant methodological advances in organic synthesis. The preparation of these molecules is non-trivial, often requiring multi-step, stereoselective processes.
Key Methodological Advances:
Hydrogenation of Fluoropyridines: A primary route to fluorinated piperidines involves the hydrogenation of the corresponding fluoropyridine precursor. nih.govnih.gov Modern methods utilize catalysts like rhodium and palladium to achieve high diastereoselectivity, enabling the synthesis of specific isomers. nih.gov For instance, rhodium(I) complexes with pinacol (B44631) borane (B79455) have been used for a dearomatization/hydrogenation process to produce all-cis-(multi)fluorinated piperidines. nih.gov
Nucleophilic Substitution: The synthesis of substituted monofluorinated piperidines can be achieved via nucleophilic substitution, although this often requires precursors with pre-defined stereochemistry. nih.gov
Photoredox-Mediated Coupling: Innovative methods for synthesizing substituted 3-fluoropyridines involve the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. This is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297), offering a versatile route to complex pyridine (B92270) structures. acs.org
Improved Blaz-Schiemann Reaction: For the introduction of fluorine onto the pyridine ring, modified Balz-Schiemann reactions on aminopyridines are a viable, though sometimes low-yielding, method. google.com
While no specific biological data for 2-Fluoro-5-(piperidin-3-yl)pyridine is prominently published, related structures have shown significant activity. For example, derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone have demonstrated potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov This suggests that the 2-fluoro-5-substituted pyridine scaffold is a promising pharmacophore.
Unresolved Questions and Knowledge Gaps in this compound Research
The primary knowledge gap for this compound is the lack of published data on its specific biological activity and pharmacological profile. This encompasses several key unanswered questions.
Table 1: Unresolved Questions and Knowledge Gaps
| Area of Uncertainty | Specific Unanswered Questions |
| Biological Targets | What are the primary molecular targets (receptors, enzymes, ion channels) of this compound? |
| Pharmacological Activity | Does it possess antibacterial, antiviral, anticancer, or CNS-related activities, similar to other piperidine (B6355638) and pyridine derivatives? researchgate.netrsc.org |
| Structure-Activity Relationship (SAR) | How does the precise positioning of the fluorine atom and the linkage to the piperidine ring influence its biological activity? What is the role of the stereochemistry at the 3-position of the piperidine? |
| Physicochemical Properties | What are its specific pKa, LogP, and metabolic stability profiles? These are critical for drug development. researchgate.net |
| Synthetic Optimization | What are the most efficient and scalable synthetic routes to produce enantiomerically pure forms of this specific compound? |
Proposed Avenues for Future Academic and Preclinical Investigations
Given the significant knowledge gaps, a structured research program is necessary to elucidate the potential of this compound.
Table 2: Proposed Future Research Investigations
| Research Phase | Proposed Investigation | Rationale |
| Phase 1: Chemical Synthesis & Characterization | Develop and optimize a stereoselective synthesis for the (R) and (S) enantiomers of this compound. | To obtain pure compounds for biological testing and establish a scalable synthetic route. |
| Phase 2: In Vitro Biological Screening | Conduct broad-spectrum screening against various targets, including bacterial and fungal strains, a panel of cancer cell lines, and key CNS receptors (e.g., nicotinic acetylcholine (B1216132), serotonin, dopamine (B1211576) receptors). | To identify primary biological activities and potential therapeutic areas. The pyridine-piperidine scaffold is common in CNS-active drugs. |
| Phase 3: Mechanistic Studies | For any identified "hits" from Phase 2, perform detailed mechanism-of-action studies. For example, if antibacterial activity is found, investigate inhibition of DNA gyrase or topoisomerase IV. mdpi.com | To understand how the compound exerts its biological effect at a molecular level. |
| Phase 4: Preclinical Profiling | Perform initial ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies on promising enantiomers. | To assess the compound's drug-like properties and potential for further development. |
Potential for Derivation of Novel Research Tools and Therapeutic Leads
The this compound scaffold holds considerable potential as a foundational structure for the development of new chemical entities. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. mdpi.comscielo.br The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com
Novel Therapeutic Leads: Based on the activities of related compounds, derivatives of this compound could be developed as:
Antibacterial Agents: Targeting infections caused by resistant Gram-positive bacteria. nih.gov
Antiviral Agents: Influenza is a potential target, as some piperidine derivatives have shown potent inhibitory activity. rsc.org
CNS Agents: The piperidine moiety is a key component of many drugs targeting the central nervous system. Further derivatization could lead to novel treatments for neurological or psychiatric disorders.
Novel Research Tools: If the compound or its derivatives show high affinity and selectivity for a specific biological target, they could be developed into valuable research tools. For example, a radiolabeled version could be used as a PET ligand to study specific receptor distribution in the brain.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-5-(piperidin-3-yl)pyridine?
The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated pyridine precursors and piperidine derivatives. Key steps include:
- Step 1: Preparation of a halogenated pyridine intermediate (e.g., 5-bromo-2-fluoropyridine).
- Step 2: Coupling with a piperidine boronic acid/ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF .
- Step 3: Purification via column chromatography (e.g., silica gel with CHCl₃:EtOAc gradients) to isolate the product .
Critical Parameters: Reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 substrate:boronic acid).
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the piperidine protons appear as multiplets (δ 1.2–3.4 ppm), and pyridine protons as distinct aromatic signals .
- HPLC/MS: To verify purity (>95%) and molecular weight (e.g., ESI-MS m/z [M+H]+ for C₁₁H₁₄FN₂: 193.1) .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C-F bond length ~1.34 Å) .
Q. What solvents and reaction conditions enhance stability during storage?
- Storage: -20°C under inert gas (argon) to prevent oxidation.
- Solvents: DMSO or ethanol for dissolution, avoiding aqueous buffers due to hydrolytic sensitivity of the piperidine moiety .
Advanced Research Questions
Q. How do electronic effects of fluorine and piperidine influence reactivity in cross-coupling reactions?
- Fluorine: Electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitutions to the meta position.
- Piperidine: The basic nitrogen enhances solubility in polar aprotic solvents, facilitating nucleophilic attack in SNAr reactions.
Experimental Validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks: Validate assay conditions (e.g., pH, temperature) that affect receptor binding.
- Metabolite Screening: Use LC-MS to identify degradation products that may skew activity results .
- Computational Docking: Compare binding poses in different protein conformations (e.g., using AutoDock Vina) to explain variability .
Q. How can structure-activity relationships (SAR) guide derivative design for target selectivity?
-
Modification Sites:
-
SAR Table:
Derivative logP IC₅₀ (nM) Selectivity Ratio Parent 2.1 150 1.0 CF₃-Piperidine 2.8 90 3.2 Cl-Pyridine 2.5 220 0.8
Q. What computational methods predict metabolic stability of derivatives?
- Tools: Schrödinger’s QikProp for ADME properties (e.g., CYP450 inhibition, plasma protein binding).
- Key Metrics:
- Metabolic Soft Spots: Piperidine N-oxidation (predicted via MetaSite).
- Half-life (t₁/₂): Correlate with polar surface area (PSA < 80 Ų favors stability) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
